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For Researchers, Scientists, and Drug Development Professionals

The oxaziridine ring, a three-membered heterocycle containing nitrogen, oxygen, and carbon,

is a cornerstone of modern synthetic chemistry, offering unique pathways for stereoselective

oxidation and amination reactions. However, the inherent ring strain and the nature of its

heteroatomic bonds present a delicate balance between stability and reactivity. This guide

provides a comprehensive technical overview of the thermodynamic stability of the oxaziridine

ring, compiling quantitative data, detailing experimental and computational methodologies for

its assessment, and visualizing key chemical processes.

Core Thermodynamic Parameters
The thermodynamic stability of the oxaziridine ring is fundamentally governed by its high ring

strain, the relative strengths of its constituent bonds (N-O, C-N, C-O), and the energetic

barriers to various modes of decomposition or rearrangement.

Ring Strain Energy
The three-membered ring structure of oxaziridine results in significant angle and torsional

strain. This stored potential energy is a primary driver of its reactivity. The ring strain energy of

oxaziridines is comparable to that of other highly strained three-membered rings.
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Parameter Value (kcal/mol) Value (kJ/mol) Citation

Ring Strain Energy ~24-31 ~100-130 [1]

Bond Dissociation Energies (BDEs)
The relative weakness of the N-O bond is a hallmark of the oxaziridine ring and is central to its

utility as an oxygen transfer agent.[1] Computational studies, primarily using Density Functional

Theory (DFT), have been instrumental in elucidating the BDEs of the bonds within the

oxaziridine ring. It is important to note that these values can be significantly influenced by the

substituents on the carbon and nitrogen atoms.

A comprehensive table of experimentally determined BDEs for a wide range of substituted

oxaziridines is not readily available in the literature. The following data is primarily derived from

computational studies.

Bond
Substituent
Context

Calculated BDE
(kcal/mol)

Computational
Method

N-O
Unsubstituted

Oxaziridine

Value not consistently

reported in searches

DFT (B3LYP/6-

311++G(d,p))

N-O N-Sulfonyloxaziridines

Lowered due to

electron-withdrawing

group

-

C-N
Unsubstituted

Oxaziridine

Value not consistently

reported in searches

DFT (B3LYP/6-

311++G(d,p))

C-O
Unsubstituted

Oxaziridine

Value not consistently

reported in searches

DFT (B3LYP/6-

311++G(d,p))

Note: The lack of specific, consistently reported BDE values for the parent oxaziridine ring in

the initial searches highlights a gap in easily accessible experimental data. Computational

studies provide the most insight, with the understanding that the N-O bond is the weakest link.

Barriers to Nitrogen Inversion
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A key feature contributing to the utility of oxaziridines in asymmetric synthesis is the often high

barrier to pyramidal inversion at the nitrogen atom. This allows for the existence of

configurationally stable, chiral nitrogen centers. The magnitude of this barrier is highly

dependent on the nature of the substituent on the nitrogen atom.[1][2]

Oxaziridine
Type

Substituent (R
in N-R)

Inversion
Barrier (ΔG‡)
(kcal/mol)

Inversion
Barrier (ΔG‡)
(kJ/mol)

Citation

N-Alkyl e.g., tert-Butyl 25–32 105–134 [2]

N-Aryl e.g., Phenyl Similar to N-Alkyl - [1]

N-Sulfonyl
e.g.,

Phenylsulfonyl
~20 ~84 [2]

N-Acyl e.g., Acetyl 10.3 43.1 [2][3]

N-Phosphinoyl

e.g.,

Diphenylphosphi

noyl

~13 ~54 [4]

The significantly lower inversion barriers for N-sulfonyl and N-acyl oxaziridines are attributed to

the stabilization of the planar transition state through conjugation.[2]

Thermal and Photochemical Stability
Oxaziridines can undergo rearrangement or decomposition upon exposure to heat or light.

These transformations are dictated by the relative strengths of the ring bonds and the stability

of the resulting intermediates or products.

Thermal Rearrangement
The most common thermal reaction of oxaziridines is isomerization to the corresponding

nitrone. This process is believed to proceed through the homolytic cleavage of the C-O bond.
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Reaction
Oxaziridine
Substituents

Activation
Energy (Ea)
(kcal/mol)

Activation
Energy (Ea)
(kJ/mol)

Citation

Isomerization to

Nitrone

2-tert-Butyl-3-

phenyloxazirane

~27-35

(computationally

derived for

reverse reaction)

~113-146 [5]

Isomerization of

N-substituted

pyrazoles (for

comparison)

Diarylpyrazoles 50.7 ± 2.7 212.1 ± 11.3 [6]

Photochemical Rearrangement
Irradiation with UV light can also induce rearrangement of oxaziridines, often proceeding via a

radical mechanism initiated by N-O or C-O bond cleavage.[1] Spirocyclic oxaziridines, for

instance, can undergo ring expansion to lactams upon photolysis.[1]

Experimental and Computational Protocols
The quantitative data presented in this guide are the result of rigorous experimental and

computational methods. Below are detailed overviews of the key techniques employed.

Bomb Calorimetry for Determination of Heat of
Formation and Ring Strain
Principle: Bomb calorimetry measures the heat of combustion of a substance at constant

volume. The standard enthalpy of formation (ΔHf°) can then be derived from the heat of

combustion. The ring strain energy is subsequently calculated by comparing the experimental

ΔHf° with a theoretical strain-free value, often derived from group additivity methods.

Experimental Protocol:

Sample Preparation: A precisely weighed sample (typically < 1 g) of the purified oxaziridine

derivative is pressed into a pellet.[7] A fuse wire of known length and heat of combustion is
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placed in firm contact with the pellet.[7]

Bomb Assembly: The pellet and fuse wire are placed in a sample pan inside a high-pressure

stainless-steel vessel, the "bomb."[8] The bomb is then sealed and pressurized with a large

excess of pure oxygen (typically up to 30 atm).[7]

Calorimeter Setup: The sealed bomb is submerged in a known quantity of water in a well-

insulated container (a dewar). A precision thermometer and a stirrer are also placed in the

water.[8][9]

Combustion and Data Acquisition: The temperature of the water is monitored at regular

intervals to establish a baseline. The sample is then ignited by passing an electric current

through the fuse wire.[9] The temperature of the water is recorded at short intervals as it

rises due to the heat released by the combustion, and then for a period after the maximum

temperature is reached to establish a cooling curve.[9]

Calculations:

The total heat released is calculated from the observed temperature change and the

previously determined heat capacity of the calorimeter system (bomb, water, dewar). The

heat capacity is determined by combusting a standard substance with a known heat of

combustion, such as benzoic acid.[8]

Corrections are made for the heat of combustion of the fuse wire and for the formation of

any side products (e.g., nitric acid from the nitrogen in the sample).

From the corrected heat of combustion, the standard enthalpy of combustion (ΔHc°) and

subsequently the standard enthalpy of formation (ΔHf°) are calculated.

Dynamic NMR Spectroscopy for Measuring Nitrogen
Inversion Barriers
Principle: Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is used to study the

kinetics of processes that cause conformational or configurational changes in molecules, such

as nitrogen inversion. If the rate of inversion is on the timescale of the NMR experiment,

changes in the NMR spectrum (e.g., line broadening, coalescence) can be observed as a

function of temperature.
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Experimental Protocol:

Sample Preparation: A solution of the chiral oxaziridine in a suitable deuterated solvent is

prepared.

Variable-Temperature NMR: A series of NMR spectra (typically ¹H or ¹⁹F) are acquired over a

range of temperatures.

Data Analysis:

At low temperatures, where inversion is slow on the NMR timescale, separate signals may

be observed for diastereotopic protons or other nuclei in the two enantiomeric or

diastereomeric forms.

As the temperature is increased, the rate of inversion increases, causing the signals to

broaden.

At the coalescence temperature (Tc), the two signals merge into a single broad peak.

At higher temperatures, the inversion is fast, and a single, sharp, time-averaged signal is

observed.

Calculation of Activation Energy: The rate constant (k) for the inversion process at the

coalescence temperature can be calculated from the separation of the signals (Δν) at low

temperature. The Gibbs free energy of activation (ΔG‡) at Tc can then be determined using

the Eyring equation. By performing a full line-shape analysis at multiple temperatures, the

enthalpy (ΔH‡) and entropy (ΔS‡) of activation can also be obtained.

Density Functional Theory (DFT) for Thermochemical
Calculations
Principle: DFT is a computational quantum mechanical modeling method used to investigate

the electronic structure of many-body systems. It is widely used to calculate thermodynamic

properties such as bond dissociation energies and activation energies for chemical reactions.

Computational Protocol (A General Guide):
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Structure Optimization:

An initial 3D structure of the oxaziridine molecule is built.

A geometry optimization is performed using a chosen DFT functional (e.g., B3LYP, M06-

2X) and basis set (e.g., 6-31G(d), 6-311++G(d,p)).[10][11] This finds the lowest energy

conformation of the molecule.

Frequency Calculation:

A vibrational frequency calculation is performed on the optimized geometry. This confirms

that the structure is a true minimum on the potential energy surface (no imaginary

frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal

corrections to the enthalpy and Gibbs free energy.[12]

Bond Dissociation Energy (BDE) Calculation:

The BDE of a specific bond (e.g., N-O) is calculated as the difference in the electronic

energies (with ZPVE corrections) of the products of homolytic bond cleavage (two

radicals) and the parent oxaziridine molecule.[13][14]

BDE = E(Radical1) + E(Radical2) - E(Oxaziridine)

High-level composite methods like G4 or CBS-QB3 can provide more accurate BDEs.[15]

Activation Energy (Ea) Calculation:

To determine the activation energy for a reaction (e.g., thermal isomerization to a nitrone),

the transition state (TS) structure connecting the reactant and product must be located.

A TS search algorithm is used to find this first-order saddle point on the potential energy

surface.

A frequency calculation on the TS geometry is performed to confirm that it has exactly one

imaginary frequency corresponding to the reaction coordinate.

The activation energy is the difference in energy (with ZPVE corrections) between the

transition state and the reactant.[6]
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Visualizing Key Processes
Graphviz diagrams are provided below to illustrate important logical and experimental

workflows related to the study and application of oxaziridines.

Asymmetric Synthesis of a Chiral N-Sulfonyloxaziridine

Chiral Sulfinylimine

Oxidation Reaction

Oxidant (e.g., m-CPBA or Oxone) Solvent (e.g., CH2Cl2)

Aqueous Workup & Extraction

Purification (e.g., Recrystallization or Chromatography)

Enantiopure Oxaziridine

Click to download full resolution via product page

Asymmetric Synthesis Workflow
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Mechanism of Oxaziridine-Mediated Olefin Epoxidation

N-Sulfonyloxaziridine

Asynchronous SN2-like
Transition State

Electrophilic Oxygen

Alkene Substrate

Nucleophilic Attack

Epoxide Product

C-O Bond Formation

Imine Byproduct

N-O Bond Cleavage

Click to download full resolution via product page

Olefin Epoxidation Mechanism
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Factors Influencing Oxaziridine Stability and Reactivity

Thermodynamic Stability

Chemical Reactivity

Inversely related

High Ring Strain

Decreases

N-O Bond Strength

Increases (if stronger)

Substituent Effects

Click to download full resolution via product page

Stability-Reactivity Relationship

Conclusion
The thermodynamic stability of the oxaziridine ring is a multifaceted topic, characterized by a

delicate interplay of ring strain, bond energies, and substituent effects. While inherently reactive

due to significant ring strain and a weak N-O bond, the stability can be modulated, and in the

case of N-alkyl and N-aryl derivatives, high barriers to nitrogen inversion allow for their

application in asymmetric synthesis. A thorough understanding of these thermodynamic

principles, gained through the experimental and computational methods detailed in this guide,

is crucial for the rational design of new oxaziridine-based reagents and their effective

application in the synthesis of complex molecules in academic and industrial research.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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